(2-Bromo-5-methoxypyridin-4-yl)hydrazine
Description
(2-Bromo-5-methoxypyridin-4-yl)hydrazine is a pyridine-based hydrazine derivative featuring bromo and methoxy substituents at the 2- and 5-positions, respectively. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its hydrazine moiety for condensation reactions and heterocycle formation. Its structural features—a bromo group (electron-withdrawing) and methoxy group (electron-donating)—impart unique electronic properties, influencing reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C6H8BrN3O |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
(2-bromo-5-methoxypyridin-4-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3O/c1-11-5-3-9-6(7)2-4(5)10-8/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
SZFHCQSAMYRABW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1NN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxypyridin-4-yl)hydrazine typically involves the reaction of 2-bromo-5-methoxypyridine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
C6H6BrNO+N2H4⋅H2O→C6H7BrN2O+H2O
Industrial Production Methods: Industrial production methods for (2-Bromo-5-methoxypyridin-4-yl)hydrazine are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-methoxypyridin-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Bromo-5-methoxypyridin-4-yl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxypyridin-4-yl)hydrazine is not fully understood. it is believed to interact with biological molecules through its hydrazine moiety, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs
The table below compares (2-Bromo-5-methoxypyridin-4-yl)hydrazine with key analogs:
Key Observations:
- Core Structure Differences : Pyridine derivatives (e.g., the target compound) exhibit distinct electronic environments compared to pyrimidine analogs, affecting their participation in cross-coupling reactions and bioavailability. Pyrimidines, common in nucleic acids, may interact differently in biological systems .
- Substituent Effects : The methoxy group in the target compound enhances solubility in polar solvents compared to methyl or unsubstituted analogs. Bromo substituents increase electrophilicity, favoring nucleophilic aromatic substitution .
Physical and Chemical Properties
- Melting Points: Pyrimidinone derivatives (e.g., 145–147°C in ) generally exhibit higher melting points than pyridine-based hydrazines due to increased hydrogen bonding.
- Solubility: Methoxy groups enhance solubility in ethanol and DMSO, critical for pharmaceutical formulations .
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